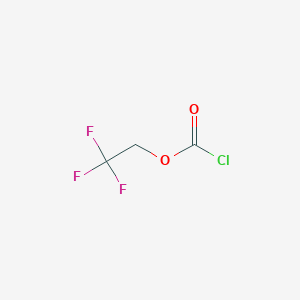

2,2,2-Trifluoroethyl chloroformate

Vue d'ensemble

Description

2,2,2-Trifluoroethyl chloroformate is a chemical compound with the molecular formula C3H2ClF3O2. It is a colorless liquid that is used primarily as a reagent in organic synthesis. The compound is known for its reactivity and is often employed in the derivatization of amino acids and other compounds for analytical purposes .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

2,2,2-Trifluoroethyl chloroformate is typically synthesized through the reaction of 2,2,2-trifluoroethanol with phosgene or a similar chlorinating agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound involves the use of large-scale reactors where 2,2,2-trifluoroethanol is reacted with phosgene. The process is carefully monitored to maintain the appropriate temperature and pressure conditions to maximize yield and purity .

Analyse Des Réactions Chimiques

Types of Reactions

2,2,2-Trifluoroethyl chloroformate undergoes various types of chemical reactions, including:

Substitution Reactions: It can react with nucleophiles to form substituted products.

Addition Reactions: It can participate in addition reactions with compounds containing multiple bonds.

Hydrolysis: It can be hydrolyzed to form 2,2,2-trifluoroethanol and carbon dioxide.

Common Reagents and Conditions

Common reagents used in reactions with this compound include amines, alcohols, and thiols. The reactions are typically carried out under mild conditions, often at room temperature, to prevent decomposition of the compound .

Major Products Formed

The major products formed from reactions with this compound depend on the nature of the nucleophile. For example, reactions with amines yield carbamates, while reactions with alcohols produce carbonates .

Applications De Recherche Scientifique

Derivatization of Amino Acids

Overview

TFEC is widely recognized for its application in the rapid derivatization of amino acids. This process is crucial for enhancing the separation and analysis of amino acids by gas chromatography.

Methodology

- Derivatization Process : Amino acids are converted into N(O)-2,2,2-trifluoroethoxycarbonyl derivatives. This transformation significantly reduces retention times during gas chromatography.

- Chiral Separation : The derivatives facilitate the separation of enantiomers using chiral phase capillary gas chromatography, leading to almost complete resolution of amino acid enantiomers compared to traditional methods .

Results

Studies indicate that derivatives produced with TFEC show considerable improvements in retention times and separation efficiency compared to those derived from conventional reagents.

Synthesis of Aliphatic Amines

Application in Organic Chemistry

TFEC serves as an effective derivatizing agent for primary and secondary aliphatic amines. The compound's reactivity allows for the formation of stable derivatives that can be easily analyzed .

Medicinal Chemistry

While not extensively studied for direct biological activity, the derivatives of TFEC have been explored for potential applications in medicinal chemistry. The presence of chlorine and fluorine atoms may influence biological interactions, making it a candidate for further research in drug development.

Summary Table of Applications

| Application Area | Description | Benefits |

|---|---|---|

| Derivatization of Amino Acids | Rapid conversion into N(O)-2,2,2-trifluoroethoxycarbonyl derivatives | Improved separation efficiency in gas chromatography |

| Synthesis of Aliphatic Amines | Derivatization reagent for amines | Enhanced stability and ease of analysis |

| Medicinal Chemistry | Exploration of derivatives for potential drug development | Possible new avenues in pharmaceutical research |

Mécanisme D'action

The mechanism of action of 2,2,2-Trifluoroethyl chloroformate involves its reactivity with nucleophiles. The compound acts as an electrophile, reacting with nucleophilic species to form covalent bonds. This reactivity is due to the presence of the electron-withdrawing trifluoromethyl group, which enhances the electrophilicity of the carbonyl carbon .

Comparaison Avec Des Composés Similaires

Similar Compounds

2,2,2-Trichloroethyl chloroformate: Similar in structure but contains chlorine atoms instead of fluorine atoms.

2-Fluoroethyl chloroformate: Contains a single fluorine atom instead of three.

Phenyl chloroformate: Contains a phenyl group instead of a trifluoroethyl group.

Uniqueness

2,2,2-Trifluoroethyl chloroformate is unique due to the presence of three fluorine atoms, which impart distinct chemical properties such as increased reactivity and stability. This makes it particularly useful in the synthesis of fluorinated compounds and in analytical applications where high sensitivity is required .

Activité Biologique

2,2,2-Trifluoroethyl chloroformate (TFECF) is an organic compound with the molecular formula C₃H₂ClF₃O₂, primarily recognized for its role as a derivatization reagent in organic synthesis and analytical chemistry. Its unique trifluoromethyl group enhances its reactivity compared to other chloroformates, making it valuable in various applications, particularly in the derivatization of amino acids and hydroxyl-containing compounds. This article explores the biological activity of TFECF, examining its applications, synthesis, and potential toxicity.

Structure and Reactivity

TFECF is classified as a chloroformate derivative characterized by a chloroformate functional group (-O-C(=O)-Cl) attached to a trifluoroethyl group (C₂H₂F₃). The presence of fluorine atoms contributes to its increased electrophilicity, which is crucial for its reactivity in various chemical reactions.

Synthesis

The synthesis of TFECF typically involves the reaction of 2,2,2-trifluoroethanol with phosgene or other chlorinating agents. The general reaction can be summarized as follows:

This method allows for efficient production in laboratory settings, facilitating its use in various applications.

Derivatization Applications

TFECF has gained attention for its ability to rapidly derivatize amino acids and hydroxyl groups in steroids and tocopherols. For instance, a study demonstrated that TFECF could fully convert cholesterol hydroxyl groups into mixed carbonates under anhydrous conditions within seconds. This reaction was coupled with liquid-liquid microextraction (LLME), enhancing the efficiency of gas chromatography-mass spectrometry (GC-MS) analyses for sterols and tocopherols in human serum and amniotic fluid .

Table 1: Derivatization Efficiency of TFECF

| Compound | Reaction Time | Yield (%) | Detection Method |

|---|---|---|---|

| Cholesterol | Seconds | 95 | GC-MS |

| Tocopherols | Seconds | 90 | GC-MS |

| Amino Acids | Minutes | >90 | Chiral Phase GC |

Toxicity and Safety Considerations

While TFECF is not extensively studied for direct biological activity, it is crucial to note its potential toxicity due to the presence of chlorine and fluorine atoms. Safety data indicate that TFECF can cause severe skin burns and eye damage upon contact, with inhalation posing additional health risks. General precautions similar to those for handling acyl chlorides should be observed when working with this compound .

Case Studies on Biological Activity

- Cholesterol Derivatization : A study utilized TFECF to derivatize cholesterol for GC-MS analysis. The method demonstrated high efficiency with excellent separation properties, allowing for accurate quantitation of cholesterol metabolites in biological fluids .

- Amino Acid Analysis : TFECF was applied as a derivatizing agent for amino acids, significantly reducing retention times compared to traditional methods. This improvement facilitated faster enantiomer separation by chiral phase capillary gas chromatography.

- Steroid Metabolite Analysis : In another application, TFECF was employed to derivatize steroid hydroxyl groups, yielding high reaction rates and excellent recovery rates in analytical assays .

Propriétés

IUPAC Name |

2,2,2-trifluoroethyl carbonochloridate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2ClF3O2/c4-2(8)9-1-3(5,6)7/h1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJZBSAONPRVEIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)F)OC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2ClF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10377816 | |

| Record name | 2,2,2-TRIFLUOROETHYL CHLOROFORMATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10377816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27746-99-2 | |

| Record name | 2,2,2-TRIFLUOROETHYL CHLOROFORMATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10377816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,2-trifluoroethyl chloroformate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is 2,2,2-trifluoroethyl chloroformate a suitable derivatizing agent for amino acids in gas chromatography?

A1: Amino acids, in their native form, are not volatile enough for efficient separation by gas chromatography. this compound reacts with amino acids to form volatile derivatives, specifically N(O)-2,2,2-trifluoroethoxycarbonyl 2′,2′,2′-trifluoroethyl esters. [] This derivatization process significantly reduces the retention times of amino acids during gas chromatography analysis, making it faster and more efficient. []

Q2: What is the main advantage of using this compound for derivatizing amino acids compared to other similar reagents?

A2: The research highlights that using this compound leads to a considerable reduction in retention times for the derivatized amino acids compared to the commonly used N(O)-ethoxycarbonyl ethyl ester derivatives. [] This faster elution from the GC column translates to quicker analysis times. Moreover, the study demonstrates that the this compound derivatives provide almost complete separation of amino acid enantiomers when analyzed using chiral stationary phases. [] This enhanced enantiomeric separation is crucial for accurately analyzing the composition of chiral amino acids in various samples.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.